
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate is a chemical compound with the molecular formula C8H12O6. It is an oxirane derivative, which means it contains a three-membered epoxide ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate typically involves the reaction of diethyl (2R,3S)-2,3-dihydroxysuccinate with a suitable oxidizing agent. One common method involves the use of boron trifluoride etherate in acetone under an ice bath, followed by stirring at room temperature for 12 hours. The reaction mixture is then treated with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic phase is dried and concentrated, and the crude product is purified by column chromatography using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization or distillation to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions result in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2R,3S)-2,3-dihydroxysuccinate: A precursor in the synthesis of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate.
Diethyl (2R,3S)-2,3-dimethylsuccinate: Another similar compound with different substituents on the succinate backbone.
Uniqueness
This compound is unique due to its epoxide ring, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in synthetic chemistry for the preparation of various derivatives and in research for studying epoxide reactivity and interactions.
Propriétés
Formule moléculaire |
C8H12O5 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
diethyl (2R,3S)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
LDFQMMUIJQDSAB-OLQVQODUSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@H](O1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1C(O1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



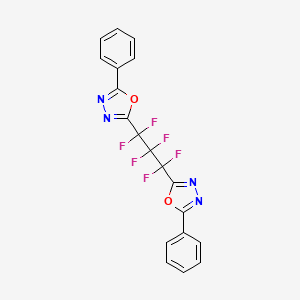

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
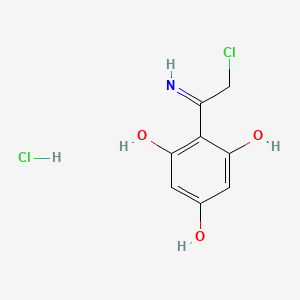
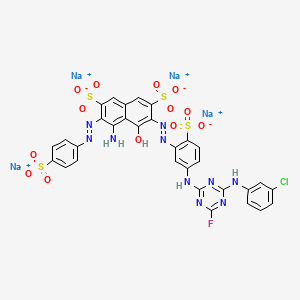
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
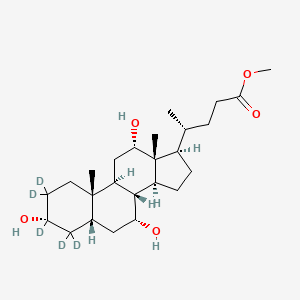
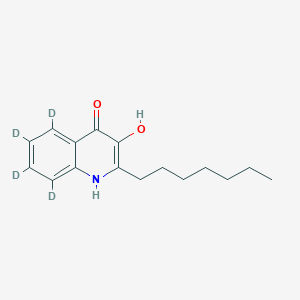
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)


